Cdk7-IN-8 -

Cdk7-IN-8

Catalog Number: EVT-15279820
CAS Number:
Molecular Formula: C25H38N8O3
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk7-IN-8 is a potent inhibitor of cyclin-dependent kinase 7, a crucial regulator in cell cycle progression and transcriptional regulation. Cyclin-dependent kinase 7, often referred to as CDK7, is part of a larger family of kinases that play significant roles in various cellular processes. The compound Cdk7-IN-8 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth.

Source

Cdk7-IN-8 was developed through medicinal chemistry efforts aimed at creating selective inhibitors for CDK7. It has been characterized in various studies, demonstrating its efficacy in inhibiting CDK7 activity with an IC50 value of approximately 54.29 nM, indicating a strong inhibitory effect against this kinase .

Classification

Cdk7-IN-8 is classified as a small molecule inhibitor. Its mechanism primarily involves competitive inhibition of the ATP-binding site of CDK7, thereby preventing its kinase activity. This classification places it within the broader category of kinase inhibitors, which are extensively researched for their therapeutic potential in cancer and other diseases.

Synthesis Analysis

Methods

The synthesis of Cdk7-IN-8 involves several key steps that typically include the formation of core structures followed by functionalization to enhance potency and selectivity. Although specific synthetic routes are proprietary, general methodologies employed in synthesizing similar compounds include:

  1. Building Block Strategy: Utilizing commercially available starting materials to construct the desired molecular framework.
  2. Functional Group Modification: Introducing or modifying functional groups to optimize binding affinity and selectivity for CDK7.
  3. Purification Techniques: Employing chromatographic methods such as high-performance liquid chromatography (HPLC) to purify the final product.

Technical Details

The synthesis may involve reactions such as:

  • Nucleophilic substitutions to introduce various substituents.
  • Coupling reactions that link different molecular fragments together.
  • Cyclization reactions that form cyclic structures crucial for biological activity.
Molecular Structure Analysis

Structure

The molecular structure of Cdk7-IN-8 has been elucidated through X-ray crystallography and NMR spectroscopy, revealing a complex arrangement that allows for effective interaction with the ATP-binding site of CDK7. The compound typically features a core scaffold that is essential for its inhibitory activity.

Data

Key structural features include:

  • Core scaffold: A heterocyclic ring system that provides the backbone for binding.
  • Substituents: Various functional groups that enhance solubility and binding affinity.
Chemical Reactions Analysis

Reactions

Cdk7-IN-8 participates in several chemical reactions typical of small molecule inhibitors:

  1. Binding Reactions: The primary reaction involves the binding of Cdk7-IN-8 to the ATP-binding site of CDK7, inhibiting its activity.
  2. Metabolic Reactions: Following administration, Cdk7-IN-8 may undergo metabolic transformations in vivo, including oxidation and conjugation reactions.

Technical Details

The kinetics of these reactions can be studied using enzyme assays and mass spectrometry techniques to track the conversion rates and identify metabolites.

Mechanism of Action

Process

Cdk7-IN-8 exerts its biological effects by inhibiting the phosphorylation activity of CDK7 on various substrates involved in cell cycle regulation and transcriptional activation. The inhibition leads to:

  • Cell Cycle Arrest: Disruption of normal cell cycle progression, particularly affecting cancerous cells.
  • Altered Gene Expression: Inhibition of RNA polymerase II phosphorylation affects mRNA synthesis.

Data

Studies have shown that treatment with Cdk7-IN-8 results in decreased levels of phosphorylated RNA polymerase II, confirming its role as an effective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

Cdk7-IN-8 is typically characterized by:

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents like DMSO and methanol.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 300–400 g/mol (exact value depends on specific structure).
  • LogP Value: Indicative of lipophilicity, affecting bioavailability.

Relevant data can be found in safety data sheets and chemical registries .

Applications

Cdk7-IN-8 has significant applications in scientific research, particularly in:

  1. Cancer Research: As a potential therapeutic agent for various cancers due to its ability to inhibit tumor cell proliferation.
  2. Transcriptional Regulation Studies: Understanding the role of CDK7 in gene expression and its implications in diseases.
  3. Drug Development: Serving as a lead compound for further optimization and development into clinical candidates targeting CDK7-related pathways.

Properties

Product Name

Cdk7-IN-8

IUPAC Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]piperidine-1-carboxylate

Molecular Formula

C25H38N8O3

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C25H38N8O3/c1-17(2)21-15-26-33-23(21)27-18(3)28-24(33)29-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1

InChI Key

HXZSBIHJXCUDFN-YJJPMGAVSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C

Isomeric SMILES

CC1=NC2=C(C=NN2C(=N1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.